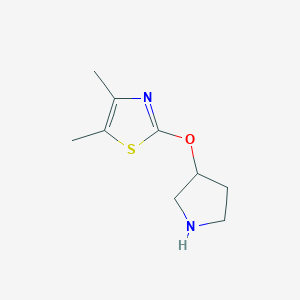
4,5-Dimethyl-2-(pyrrolidin-3-yloxy)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethyl-2-(pyrrolidin-3-yloxy)-1,3-thiazole is a useful research compound. Its molecular formula is C9H14N2OS and its molecular weight is 198.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cycloaddition Reactions and Chemical Behavior
The study of cycloadditions to pyrrolo[1,2-c]thiazoles reveals how these compounds, similar to "4,5-Dimethyl-2-(pyrrolidin-3-yloxy)-1,3-thiazole", can act as thiocarbonyl ylides or azomethine ylides in reactions with electron-deficient alkenes and alkynes. This behavior is crucial for synthesizing various heterocyclic compounds, demonstrating the compound's versatility in organic synthesis (Sutcliffe et al., 2000).
Synthesis of Highly Substituted Thiazolo[3,2-a]pyridines
Research on the expeditious one-pot synthesis of highly substituted thiazolo[3,2-a]pyridines involving chromones highlights the compound's role in facilitating the synthesis of thiazolo[3,2-a]pyridine derivatives. This process is significant for creating compounds with potential biological activities, showcasing the compound's application in medicinal chemistry (Terzidis et al., 2010).
Antimicrobial Activity and Synthetic Methodologies
The regioselectivity of 1,3-dipolar cycloadditions and the antimicrobial activity of derived compounds, such as isoxazoline and pyrazolo[3,4-d]pyridazines, underline the potential of "this compound" derivatives in developing new antimicrobial agents. This research suggests the compound's utility in creating pharmacologically active substances (Zaki et al., 2016).
Fluorescence and Electrochromism in Materials Science
Investigations into thiazolothiazole fluorophores exhibiting strong fluorescence and viologen-like reversible electrochromism demonstrate the compound's application in materials science, particularly in the development of optoelectronic devices and sensors. The strong blue fluorescence and reversible electrochromic properties of these derivatives highlight the potential of "this compound" in creating multifunctional materials (Woodward et al., 2017).
Antioxidant Activity and Molecular Docking Studies
Research on novel thiazole, pyridine, and pyrazole derivatives as antioxidant candidates incorporates the synthesis and evaluation of compounds derived from "this compound". DFT calculations and molecular docking studies aim to understand the relationship between structure and antioxidant activity, indicating the compound's relevance in discovering new antioxidants (Kaddouri et al., 2020).
Propriétés
IUPAC Name |
4,5-dimethyl-2-pyrrolidin-3-yloxy-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-6-7(2)13-9(11-6)12-8-3-4-10-5-8/h8,10H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMJBVNYAMPUBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OC2CCNC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-[amino(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino 3-methylbenzoate](/img/structure/B2746700.png)
![4-[4-(2-Methylpropoxy)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B2746703.png)
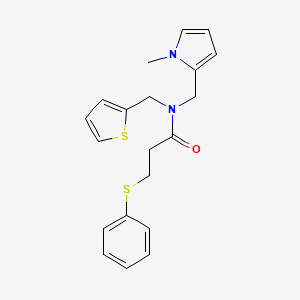
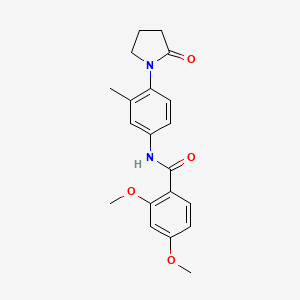
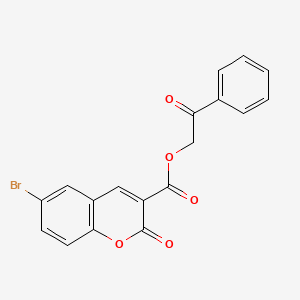
![N-(4-fluorophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2746708.png)
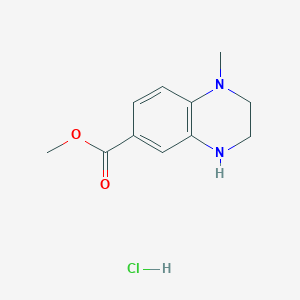

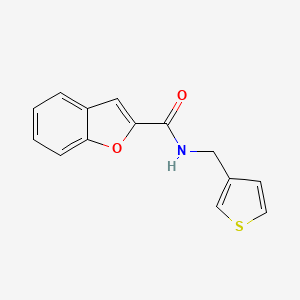
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2746716.png)
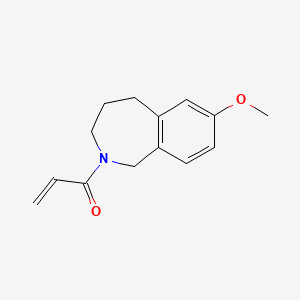
![N-[[4-(3-chlorophenyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2746719.png)
![N-cyclopentyl-2-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2746721.png)

